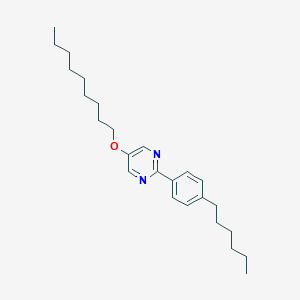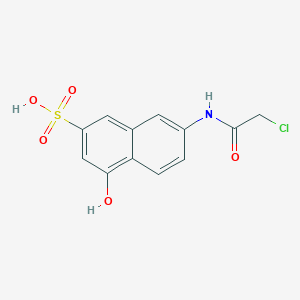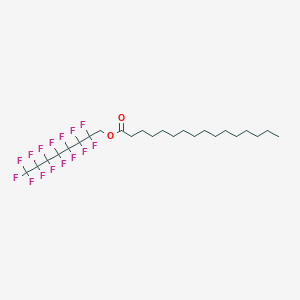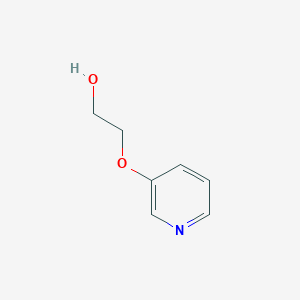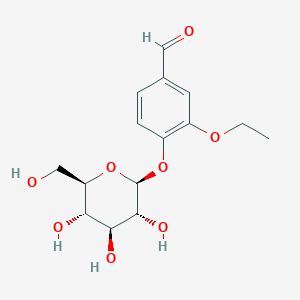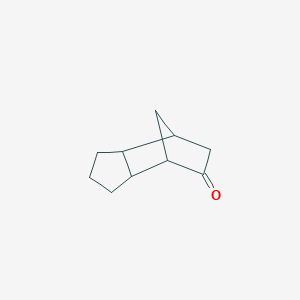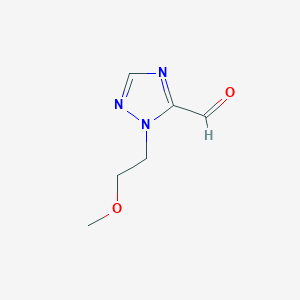
Oxetanocin G
説明
Oxetanocin G is a novel nucleoside analog . It is a derivative of Oxetanocin A . It has been studied in relation to its action on the synthesis of hepatitis B virus (HBV) DNA and cellular DNA in an HBV-producing cell line .
Synthesis Analysis
Oxetanocin G was synthesized at Nippon Kayaku . The synthesis of oxetane derivatives has been achieved through various methods, including ring-closing approaches . One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of Oxetanocin G contains a total of 34 bonds . It includes 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), 1 secondary amine (aromatic), and 2 hydroxyl groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Oxetanocin G include the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . This process requires moderate heating due to the activation energy required for the formation of the oxetane ring from an epoxide .科学的研究の応用
Human Cytomegalovirus Replication Inhibition : OXT-G is a novel nucleoside that inhibits human cytomegalovirus (HCMV) replication by impairing viral DNA synthesis. The triphosphate form, OXT-GTP, competitively inhibits HCMV DNA polymerase, contributing to its selective activity against HCMV replication (Nishiyama et al., 1988); (Daikoku et al., 1991).
DNA Polymerase and Reverse Transcriptase Inhibition : Oxetanocin G triphosphate derivatives inhibit eukaryotic and viral DNA polymerases, including the reverse transcriptase of the human immunodeficiency virus (HIV), suggesting its potential in treating viral infections like HIV (Izuta et al., 1992).
Herpes Simplex and Varicella-Zoster Virus : Derivatives of OXT-G, particularly those lacking the C-3' methylene, show appreciable inhibitory effect on herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) (Wu et al., 1997).
Hepatitis B Virus Replication : OXT-G inhibits hepatitis B virus DNA replication effectively, although it does not inhibit cellular DNA synthesis or viral RNA synthesis, suggesting a selective antiviral mechanism (Nagahata et al., 1994).
Broad-Spectrum Antiviral Activity : Studies suggest OXT-G and its variants like OXT-G-2-amiadenine show antiviral activities against various viruses including varicella-zoster virus, woodchuck hepatitis virus, and others, indicating a broad-spectrum antiviral potential. Notably, it has shown efficacy against woodchuck hepatitis virus, suggesting its possible use in treating chronic hepatitis B infections in humans (Sakuma et al., 1991); (Ikeda et al., 1994).
Antiviral Activity against Herpesvirus : Carbocyclic oxetanocin G (OXT-G) is particularly active against herpes simplex virus (HSV) and HCMV, with effective concentration (EC50) values indicating its potential use in treating these infections (Nishiyama et al., 1989).
Inhibition of HIV Infectivity : Oxetanocin and related compounds have been observed to inhibit HIV infectivity in vitro, with notable additive effects when combined with other compounds like allopurinol and mycophenolic acid, making it a candidate for AIDS therapy (Seki et al., 1989).
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-4(1-16)5(2-17)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSLVBZWCFTDPK-UDJQAZALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(O3)CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150335 | |
| Record name | Oxetanocin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetanocin G | |
CAS RN |
113269-46-8 | |
| Record name | Oxetanocin G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113269468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxetanocin G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



